Gamcemetinib

Beschreibung

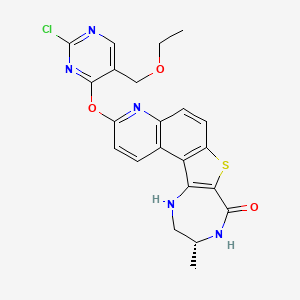

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1887069-10-4 |

|---|---|

Molekularformel |

C22H20ClN5O3S |

Molekulargewicht |

469.9 g/mol |

IUPAC-Name |

(15R)-5-[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.02,7.012,18]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one |

InChI |

InChI=1S/C22H20ClN5O3S/c1-3-30-10-12-9-25-22(23)28-21(12)31-16-7-4-13-14(27-16)5-6-15-17(13)18-19(32-15)20(29)26-11(2)8-24-18/h4-7,9,11,24H,3,8,10H2,1-2H3,(H,26,29)/t11-/m1/s1 |

InChI-Schlüssel |

PYOQIOLRFIRRSO-LLVKDONJSA-N |

Isomerische SMILES |

CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NC[C@H](NC5=O)C)Cl |

Kanonische SMILES |

CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NCC(NC5=O)C)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Identification of Gamcemetinib's Target Protein: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (formerly known as CC-99677 or BMS-986371) is a potent, orally bioavailable, and selective covalent inhibitor. Extensive preclinical and early clinical studies have been conducted to elucidate its mechanism of action and identify its primary molecular target. This technical guide provides an in-depth overview of the experimental methodologies and key data that led to the identification and characterization of Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2, or MK2) as the primary target of this compound. This document details the biochemical and cellular assays, target engagement strategies, and the signaling pathway context crucial for understanding its therapeutic potential.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, primarily through the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17).[1][2] While direct inhibition of p38 MAPK has been a therapeutic strategy, it has been associated with limitations, including tachyphylaxis.[2][3] This has led to the exploration of downstream targets within the pathway, such as MK2, as a potentially more refined therapeutic intervention. This compound emerged from these efforts as a selective inhibitor with a distinct mechanism of action.

Target Identification and Validation

The identification of MK2 as the primary target of this compound was the result of a multi-faceted approach involving biochemical screening, cellular assays, and target engagement studies.

Biochemical Assays: Kinome Profiling

Initial characterization of this compound's target involved screening against a broad panel of kinases to assess its selectivity. While specific kinome scan data for this compound is not publicly detailed, the general methodology for profiling covalent inhibitors provides a framework for how its selectivity was likely determined.

Experimental Protocol: Kinome Profiling (General Methodology)

A common approach for assessing the selectivity of covalent inhibitors is through competition binding assays against a comprehensive panel of kinases.

-

Inhibitor Library and Kinase Panel: this compound would be screened against a large panel of recombinant human kinases (e.g., the KINOMEscan™ panel) at a fixed concentration (e.g., 1 µM).[4][5]

-

Binding Assay: The assay typically measures the amount of kinase that is captured by an immobilized, broad-spectrum kinase inhibitor after incubation with the test compound. The ability of the test compound to prevent the kinase from binding to the immobilized ligand is quantified.

-

Quantification: The results are often expressed as a percentage of the control, with lower percentages indicating stronger binding of the test compound to the kinase.

-

Data Analysis: The data is analyzed to generate a selectivity profile, highlighting the primary target(s) and any potential off-targets. For covalent inhibitors, this profiling is crucial to understand their reactivity profile across the kinome.

Cellular Assays: Target-Related Functional Endpoints

Cellular assays were instrumental in confirming the functional consequences of this compound's interaction with its target. A key downstream substrate of MK2 is Heat Shock Protein 27 (HSP27).[6][7] Inhibition of MK2 by this compound was shown to potently inhibit the phosphorylation of HSP27 in cellular models.[6][7]

Experimental Protocol: Inhibition of HSP27 Phosphorylation in THP-1 Cells

-

Cell Culture: Human monocytic THP-1 cells are cultured in appropriate media.

-

Cell Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to activate the p38/MK2 pathway, leading to the phosphorylation of HSP27.

-

This compound Treatment: Cells are pre-incubated with varying concentrations of this compound before LPS stimulation.

-

Lysis and Protein Quantification: After stimulation, cells are lysed, and total protein concentration is determined.

-

Western Blot Analysis: Equal amounts of protein from each treatment group are subjected to SDS-PAGE and transferred to a membrane. The membrane is probed with antibodies specific for phosphorylated HSP27 and total HSP27.

-

Data Analysis: The band intensities are quantified, and the ratio of phosphorylated HSP27 to total HSP27 is calculated to determine the dose-dependent inhibitory effect of this compound.

Target Engagement: Cellular Thermal Shift Assay (CETSA)

To confirm direct binding of this compound to MK2 in a cellular context, the Cellular Thermal Shift Assay (CETSA) is a powerful technique. CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) (General Methodology)

-

Cell Treatment: Intact cells are treated with either this compound or a vehicle control for a specified period.

-

Thermal Challenge: The treated cells are heated to a range of temperatures.

-

Cell Lysis and Fractionation: After heating, the cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: The amount of soluble MK2 remaining at each temperature is quantified, typically by Western blotting or other protein detection methods.

-

Data Analysis: A melting curve is generated by plotting the amount of soluble MK2 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.[8][9]

Mechanism of Action

This compound is a covalent, irreversible inhibitor of MK2.[10][11] It forms a covalent bond with a specific cysteine residue (Cys140) located in the ATP-binding pocket of MK2.[6][7] This irreversible binding permanently inactivates the kinase.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Metric | Value | Reference(s) |

| Biochemical Assay | IC50 | 156.3 nM | [10][11][12] |

| Cell-Based Assay | EC50 | 89 nM | [10][11][12] |

Table 2: Pharmacodynamic Effects of this compound (from Phase I Clinical Trial)

| Biomarker | Effect | Dose Range | Reference(s) |

| MK2 Target Occupancy | Cumulative increase with daily dosing | 10 mg to 150 mg | [2][13] |

| ex vivo TNF-α production | Sustained reduction | 10 mg to 150 mg | [2][13] |

| ex vivo IL-6 production | Sustained reduction | 10 mg to 150 mg | [2][13] |

| ex vivo chemokine synthesis | Sustained reduction | 10 mg to 150 mg | [2][13] |

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the signaling pathway targeted by this compound and the general experimental workflows used for its target identification.

Caption: The p38 MAPK/MK2 signaling pathway and the point of intervention by this compound.

References

- 1. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CC-99677: A Novel, Oral, Selective MK2 Inhibitor with Sustainable Multi-Cytokine Inhibition for the Treatment of Ankylosing Spondylitis and Other Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 7. Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising - The Rheumatologist [the-rheumatologist.org]

In-Depth Technical Guide to Gamcemetinib: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (formerly known as CC-99677 or BMS-986371) is a potent, selective, and irreversible covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MK2). By targeting a key downstream effector in the p38 MAPK signaling pathway, this compound was developed as a potential therapeutic agent for inflammatory diseases, aiming to offer a more targeted approach with an improved safety profile compared to direct p38 MAPK inhibitors. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, mechanism of action, and a summary of its preclinical and clinical findings, including available safety and pharmacokinetic data. Detailed experimental methodologies and signaling pathway diagrams are also presented to support further research and development efforts in this area.

Chemical Structure and Properties

This compound is a complex heterocyclic small molecule. Its chemical identity and fundamental properties are summarized below.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (15R)-5-[[2-chloro-5-(ethoxymethyl)pyrimidin-4-yl]oxy]-15-methyl-11-thia-6,14,17-triazatetracyclo[8.8.0.0²,⁷.0¹²,¹⁸]octadeca-1(10),2(7),3,5,8,12(18)-hexaen-13-one[1] |

| SMILES | CCOCC1=CN=C(N=C1OC2=NC3=C(C=C2)C4=C(C=C3)SC5=C4NC--INVALID-LINK--C)Cl[1] |

| CAS Number | 1887069-10-4[1] |

| Synonyms | CC-99677, BMS-986371[1] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₀ClN₅O₃S | [1] |

| Molecular Weight | 469.9 g/mol | [1] |

| Appearance | Light yellow to yellow solid | [2] |

| Solubility | Soluble in DMSO | [3] |

Mechanism of Action and Signaling Pathway

This compound is a targeted covalent inhibitor of MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase that is a key downstream substrate of p38 MAPK.[2] The p38/MK2 signaling pathway is a critical regulator of inflammatory responses, being activated by cellular stress and pro-inflammatory cytokines.[4][5]

Upon activation by p38 MAPK, MK2 phosphorylates and regulates the stability and translation of messenger RNAs (mRNAs) encoding for various pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-17 (IL-17).[4] By irreversibly binding to a cysteine residue in the ATP-binding site of MK2, this compound blocks its kinase activity, thereby preventing the phosphorylation of downstream targets and leading to a reduction in the production of these inflammatory mediators.[6] This targeted inhibition of a downstream kinase was explored as a strategy to mitigate the potential toxicities associated with broader p38 MAPK inhibition.

Caption: p38/MK2 Signaling Pathway and the Point of Inhibition by this compound.

Preclinical and Clinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of the MK2 pathway in both biochemical and cellular assays.

| Assay Type | Parameter | Value |

| Biochemical Assay | IC₅₀ vs. MK2 | 156.3 nM[2] |

| Cell-Based Assay | EC₅₀ (HSP27 Phosphorylation) | 89 nM[2] |

| Cytokine Inhibition (LPS-stimulated PBMCs) | IC₅₀ vs. TNF-α | 67 nM |

| IC₅₀ vs. GM-CSF | 258 nM | |

| IC₅₀ vs. IL-6 | 865 nM |

Preclinical Animal Models

In a rat model of ankylosing spondylitis, orally administered this compound was shown to be efficacious in reducing paw swelling, demonstrating its anti-inflammatory activity in vivo.[6]

Clinical Studies and Pharmacokinetics

This compound has been evaluated in Phase I and Phase II clinical trials. In a study involving healthy human volunteers, single oral doses ranging from 3 to 400 mg demonstrated linear pharmacokinetics.[6] The drug was generally well-tolerated in this study, with a favorable safety profile and sustained inhibition of TNF-α.[6]

A Phase II study in patients with active ankylosing spondylitis was prematurely terminated due to futility, as no significant differences were observed between the this compound and placebo groups for the primary and key secondary endpoints at week 12. Importantly, this termination was not related to any safety concerns or observed adverse events.[7]

Safety and Tolerability

In a Phase I multiple ascending dose study in healthy volunteers, this compound was administered daily for 14 days at doses ranging from 10 to 150 mg. No serious treatment-emergent adverse events were reported, and all adverse events were considered mild.[8] The incidence of adverse events was lower in the this compound group compared to the placebo group.[8]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of scientific findings. While specific, step-by-step laboratory procedures for this compound are not publicly available in full detail, the following outlines the general methodologies that would be employed based on the available literature.

MK2 Biochemical Inhibition Assay

A typical protocol to determine the IC₅₀ of this compound against MK2 would involve a kinase activity assay.

Caption: General workflow for a biochemical kinase inhibition assay.

Cellular Assay for MK2 Inhibition (HSP27 Phosphorylation)

To determine the EC₅₀ in a cellular context, a common method is to measure the phosphorylation of a downstream target of MK2, such as Heat Shock Protein 27 (HSP27).

-

Cell Culture: Culture a suitable cell line (e.g., THP-1 monocytes) under standard conditions.

-

Compound Treatment: Treat the cells with serially diluted concentrations of this compound for a predetermined time.

-

Stimulation: Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) to activate the p38/MK2 pathway.

-

Cell Lysis: Lyse the cells to extract proteins.

-

Detection of Phospho-HSP27: Quantify the levels of phosphorylated HSP27 using methods such as Western blotting or an enzyme-linked immunosorbent assay (ELISA) with a phospho-specific antibody.

-

Data Analysis: Normalize the phosphorylated HSP27 signal to total HSP27 or a housekeeping protein and plot the dose-response curve to calculate the EC₅₀.

Cytokine Inhibition Assay in PBMCs

This assay measures the ability of this compound to inhibit the production of pro-inflammatory cytokines.

-

Isolate PBMCs: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using density gradient centrifugation.

-

Compound Treatment: Pre-incubate the PBMCs with various concentrations of this compound.

-

Stimulation: Stimulate the cells with LPS to induce cytokine production.

-

Collect Supernatant: After an appropriate incubation period, collect the cell culture supernatant.

-

Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA or a multiplex bead-based immunoassay.

-

Data Analysis: Calculate the IC₅₀ for the inhibition of each cytokine.

Synthesis of this compound

The synthesis of this compound is a multi-step process. A publication by researchers at Bristol Myers Squibb outlines the evolution of the synthetic route, designed to be scalable for clinical production. The key steps generally involve the synthesis of advanced intermediates followed by their coupling to assemble the final complex structure. For detailed, step-by-step synthetic procedures, including reaction conditions and purification methods, readers are referred to the primary literature on the process development of CC-99677.

Analytical Methods for Quantification

Validated analytical methods are essential for pharmacokinetic and pharmacodynamic studies. For a molecule like this compound, a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method would typically be developed for its quantification in biological matrices such as plasma. This would involve:

-

Sample Preparation: Extraction of this compound from the biological matrix, for example, through protein precipitation or liquid-liquid extraction.

-

Chromatographic Separation: Separation of this compound from endogenous matrix components on a suitable HPLC column with an appropriate mobile phase.

-

Mass Spectrometric Detection: Detection and quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, using specific precursor-to-product ion transitions for this compound and an internal standard.

-

Method Validation: The method would be validated according to regulatory guidelines for accuracy, precision, linearity, selectivity, and stability.

Conclusion

This compound is a well-characterized covalent inhibitor of MK2 with potent anti-inflammatory properties demonstrated in vitro and in preclinical models. While it showed a favorable safety profile and linear pharmacokinetics in early clinical trials, it did not demonstrate sufficient efficacy in a Phase II study for ankylosing spondylitis. Despite its discontinuation for this indication, the technical data and methodologies associated with this compound remain valuable for the scientific community, particularly for researchers focused on the development of targeted therapies for inflammatory and autoimmune diseases. The information presented in this guide provides a solid foundation for understanding the chemical, biological, and pharmacological properties of this compound and can serve as a useful resource for future drug discovery efforts targeting the p38/MK2 signaling pathway.

References

- 1. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Phase 2 Multicenter, Randomized, Double-Blinded, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of a Mitogen-activated Protein Kinase-Activated Protein Kinase 2 (MK2) Inhibitor in Active Ankylosing Spondylitis - ACR Meeting Abstracts [acrabstracts.org]

- 3. Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising - The Rheumatologist [the-rheumatologist.org]

- 4. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C22H20ClN5O3S | CID 118936948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Toxicology | MuriGenics [murigenics.com]

- 7. Safety profile of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Gemcitabine: safety profile unaffected by starting dose - PubMed [pubmed.ncbi.nlm.nih.gov]

Gamcemetinib (CC-99677): A Technical Guide to its Covalent Inhibition of MK2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (CC-99677), also known as BMS-986371, is a potent and selective covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 or MK2).[1][2][3][4][5][6] As an irreversible inhibitor, this compound has been investigated for its therapeutic potential in autoimmune diseases, such as ankylosing spondylitis, due to its ability to modulate inflammatory responses.[3][6][7] This guide provides an in-depth analysis of this compound's covalent inhibitor characteristics, mechanism of action, and its effects on downstream signaling pathways, supported by quantitative data and experimental methodologies.

Mechanism of Covalent Inhibition

This compound functions as a highly specific, irreversible inhibitor of MK2.[1][2][8][9] Its mechanism of action is centered on the formation of a covalent bond with a specific cysteine residue within the ATP binding pocket of the MK2 enzyme.[3][8]

Key aspects of its covalent inhibition include:

-

Target Residue: this compound selectively targets Cysteine 140 (Cys140) in the ATP binding site of MK2.[3][8]

-

Chemical Reaction: The covalent bond is formed through a nucleophilic aromatic substitution (SNAr) reaction.[3][4] The sulfur atom of the Cys140 residue acts as the nucleophile, attacking a chloropyrimidine moiety on this compound.[3]

-

Irreversibility: This covalent modification results in the irreversible inactivation of the MK2 enzyme.[1][2][8]

This targeted covalent mechanism provides high potency and prolonged pharmacodynamic effects, as the kinase activity is inhibited until the cell synthesizes new MK2 protein.

Quantitative Potency and Selectivity

This compound has demonstrated potent inhibition of MK2 in both biochemical and cellular assays.[1][2][4][5][6][9] Its inhibitory activity has been quantified across various experimental setups, as summarized in the tables below.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value (nM) | Reference(s) |

| Biochemical Assay | IC50 | 156.3 | [1][2][4][5][6][9] |

| Cell-Based Assay | EC50 | 89 | [1][2][4][5][6][9] |

| Covalent Binding | Ki | 171.7 | [6] |

Table 2: Inhibition of Cytokine Production in LPS-Stimulated PBMCs

| Cytokine | IC50 (nM) | Reference(s) |

| TNFα | 67 | [6] |

| GM-CSF | 258 | [6] |

| IL-6 | 865 | [6] |

Impact on Signaling Pathways

MK2 is a key downstream effector of the p38 MAPK signaling pathway, which is activated in response to cellular stress and inflammatory stimuli. By inhibiting MK2, this compound effectively blocks the phosphorylation of downstream substrates, thereby modulating the inflammatory response.

One of the primary substrates of MK2 is the heat shock protein 27 (HSP27).[3][4][6] Phosphorylation of HSP27 is a critical step in the regulation of actin dynamics and mRNA stabilization of pro-inflammatory cytokines. This compound's potent inhibition of HSP27 phosphorylation is a key indicator of its cellular activity.[3][6]

Caption: this compound's mechanism of action within the p38/MK2 signaling pathway.

Experimental Methodologies

The characterization of this compound's covalent inhibitory properties involves several key experimental protocols.

Biochemical Kinase Assay

-

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified MK2.

-

General Protocol:

-

Recombinant human MK2 enzyme is incubated with a specific peptide substrate and ATP in a reaction buffer.

-

This compound, at varying concentrations, is added to the reaction mixture.

-

The kinase reaction is allowed to proceed for a defined period.

-

The amount of phosphorylated substrate is quantified, typically using methods such as radiometric assays (32P-ATP) or fluorescence-based detection.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Cell-Based Phosphorylation Assay

-

Objective: To measure the potency of this compound in a cellular context by assessing the phosphorylation of a downstream MK2 substrate.

-

General Protocol:

-

A relevant cell line, such as the human monocytic cell line THP-1, is cultured.[3]

-

Cells are pre-incubated with various concentrations of this compound.

-

The p38/MK2 pathway is activated using a stimulant, commonly lipopolysaccharide (LPS).[3]

-

After stimulation, cells are lysed, and the levels of phosphorylated HSP27 (p-HSP27) are measured using techniques like Western blotting or ELISA.

-

The EC50 value is determined by analyzing the dose-dependent decrease in p-HSP27 levels.

-

Caption: Workflow for the cell-based phosphorylation assay.

Cytokine Inhibition Assay

-

Objective: To evaluate the effect of this compound on the production of pro-inflammatory cytokines.

-

General Protocol:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood.[6]

-

PBMCs are treated with a range of this compound concentrations.

-

Cytokine production is induced by stimulating the cells with LPS.[6]

-

After an incubation period, the supernatant is collected.

-

The concentrations of cytokines such as TNFα, GM-CSF, and IL-6 are measured using multiplex immunoassays (e.g., Luminex) or ELISA.

-

IC50 values are calculated based on the dose-response curves for each cytokine.

-

Clinical and Preclinical Development

This compound has been evaluated in preclinical models and human clinical trials for its potential as a therapeutic agent for autoimmune and inflammatory diseases.

-

Preclinical Efficacy: The compound has shown efficacy in a rat model of ankylosing spondylitis, where it was observed to inhibit paw swelling.[3][6]

-

Human Pharmacokinetics: Phase I clinical trials in healthy volunteers demonstrated that single oral doses of this compound resulted in linear pharmacokinetics and sustained inhibition of tumor necrosis factor-α.[3] The safety profile was reported to be favorable.[3][6]

-

Clinical Trials: Efficacy and adverse event data from a Phase II trial in ankylosing spondylitis have been presented.[10]

Conclusion

This compound (CC-99677) is a well-characterized covalent inhibitor of MK2. Its irreversible binding to Cysteine 140 in the ATP-binding site leads to potent and sustained inhibition of the p38/MK2 signaling pathway. This mechanism effectively reduces the production of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for a range of autoimmune and inflammatory conditions. The data presented in this guide underscore the specific and potent nature of this compound as a covalent inhibitor, providing a valuable resource for researchers in the field of kinase inhibitor development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 4. CC-99677 | HSP | MAPK | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CC-99677 | MAPKAPK2 (MK2) inhibitor | Probechem Biochemicals [probechem.com]

- 7. medkoo.com [medkoo.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. labshake.com [labshake.com]

- 10. This compound - Bristol-Myers Squibb - AdisInsight [adisinsight.springer.com]

Gamcemetinib's Role in Inflammatory Response Suppression: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamcemetinib (formerly CC-99677) is a potent, orally bioavailable, and irreversible covalent inhibitor of MAP kinase-activated protein kinase 2 (MK2). By targeting MK2, a key downstream effector in the p38 MAPK signaling pathway, this compound effectively suppresses the production of multiple pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. This technical guide provides an in-depth overview of the mechanism of action, quantitative efficacy, and relevant experimental protocols for studying this compound's role in the suppression of inflammatory responses. While showing promise in early clinical development, the progression of this compound for certain inflammatory indications has been discontinued for reasons that have not been publicly disclosed.

Introduction

Chronic inflammation is a hallmark of numerous debilitating diseases, including rheumatoid arthritis and ankylosing spondylitis. The p38 MAPK signaling pathway plays a pivotal role in orchestrating the inflammatory cascade, primarily through the post-transcriptional regulation of pro-inflammatory cytokine expression. MK2, a direct substrate of p38 MAPK, is a critical kinase in this pathway. Upon activation, MK2 phosphorylates and inactivates RNA-binding proteins such as tristetraprolin (TTP), leading to the stabilization of AU-rich element (ARE)-containing mRNAs of key inflammatory cytokines.

This compound emerges as a highly selective and potent inhibitor of MK2. Its irreversible covalent binding mechanism offers the potential for sustained target engagement and durable suppression of the inflammatory response. This guide will delve into the core scientific data and methodologies relevant to the investigation of this compound's anti-inflammatory properties.

Mechanism of Action

This compound exerts its anti-inflammatory effects by irreversibly binding to and inhibiting the catalytic activity of MK2. It forms a covalent bond with the sulfur atom of cysteine 140 within the ATP-binding site of MK2[1]. This covalent modification permanently inactivates the enzyme.

The inhibition of MK2 by this compound has a significant downstream consequence on the stability of pro-inflammatory cytokine messenger RNA (mRNA). A key substrate of MK2 is the zinc-finger protein Tristetraprolin (TTP). In its unphosphorylated state, TTP binds to AREs in the 3'-untranslated region (3'-UTR) of cytokine mRNAs, such as TNF-α, IL-6, and IL-1β, targeting them for rapid degradation.[2] Upon inflammatory stimuli, the p38 MAPK/MK2 pathway is activated, leading to the phosphorylation of TTP by MK2. Phosphorylated TTP is unable to bind to AREs, resulting in the stabilization and increased translation of these pro-inflammatory cytokine mRNAs.

By inhibiting MK2, this compound prevents the phosphorylation of TTP.[3] This allows TTP to remain in its active, unphosphorylated state, promoting the degradation of pro-inflammatory cytokine mRNAs and thereby reducing their protein expression.[3][4]

Quantitative Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Cell/System | Reference |

| Biochemical Assay | IC50 | 156.3 nM | MK2 enzyme activity | |

| Cell-Based Assay | EC50 | 89 nM | Cellular MK2 inhibition | |

| Cytokine Inhibition | IC50 (TNF-α) | Not specified | LPS-stimulated monocytes | [4] |

| Cytokine Inhibition | IC50 (IL-6) | Not specified | LPS-stimulated monocytes | [4] |

| Cytokine Inhibition | IC50 (IL-1β) | Not specified | LPS-stimulated macrophages | [4] |

Table 2: Phase 1 Clinical Trial (NCT03554993) Pharmacodynamic Effects in Healthy Volunteers [5][6][7]

| Dose Range (daily for 14 days) | Key Findings |

| 10 mg to 150 mg | - Safe and well-tolerated. - Linear, dose-proportional pharmacokinetics. - Sustained reduction in ex vivo stimulated whole blood levels of TNF-α, IL-6, and other chemokines. - Dose-dependent increases in MK2 target engagement, reaching a plateau at 120-150 mg. |

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. High-Throughput Cytokine Detection with Lumit® Technology [promega.com]

- 2. MAPK p38 regulates inflammatory gene expression via tristetraprolin: Doing good by stealth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 4. gempharmatech.com [gempharmatech.com]

- 5. protocols.io [protocols.io]

- 6. CC-99677: A Novel, Oral, Selective MK2 Inhibitor with Sustainable Multi-Cytokine Inhibition for the Treatment of Ankylosing Spondylitis and Other Inflammatory Diseases - ACR Meeting Abstracts [acrabstracts.org]

- 7. Early Data on Novel MK2 Inhibitor to Treat Inflammatory Diseases Promising - The Rheumatologist [the-rheumatologist.org]

Gamcemetinib: A Technical Overview of Biochemical and Cellular Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamcemetinib (also known as CC-99677 and BMS-986371) is a potent, orally bioavailable, covalent, and irreversible inhibitor of the Mitogen-Activated Protein (MAP) Kinase-Activated Protein Kinase-2 (MK2). As a downstream substrate of p38 MAPK, MK2 plays a crucial role in regulating the stability of mRNAs that encode pro-inflammatory cytokines.[1] By targeting MK2, this compound represents a promising therapeutic strategy for autoimmune and inflammatory diseases, potentially circumventing the toxicities associated with direct p38 MAPK inhibition.[1][2] This document provides a comprehensive summary of the publicly available biochemical and cell-based assay data for this compound, along with detailed experimental protocols and pathway diagrams to support further research and development efforts.

Biochemical and Cell-Based Assay Data

The inhibitory activity of this compound has been characterized in both biochemical and cellular assays. The key quantitative data is summarized in the tables below.

Table 1: Biochemical Assay Results for this compound

| Target | Assay Type | IC50 (nM) |

| MAPKAPK2 (MK2) | Kinase Activity Assay | 156.3[2][3] |

Note: A comprehensive kinase selectivity profile for this compound against a broad panel of kinases is not publicly available at this time.

Table 2: Cell-Based Assay Results for this compound

| Cell Line/System | Assay Type | Endpoint | EC50 (nM) |

| LPS-activated THP-1 cells | Phosphorylation Assay | HSP27 Phosphorylation | 89[2][3] |

| LPS-stimulated PBMCs | Cytokine Inhibition | TNFα Production | 67 |

| LPS-stimulated PBMCs | Cytokine Inhibition | GM-CSF Production | 258 |

| LPS-stimulated PBMCs | Cytokine Inhibition | IL-6 Production | 865 |

Note: Extensive screening data of this compound against a broad panel of cancer cell lines (e.g., NCI-60) is not publicly available at this time. The available data primarily focuses on its anti-inflammatory effects.

Signaling Pathway and Mechanism of Action

This compound exerts its effect by inhibiting the p38/MK2 signaling pathway, which is a key regulator of inflammatory responses. The diagram below illustrates the mechanism of action.

Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize this compound.

Biochemical Kinase Assay (General Protocol)

This protocol describes a typical in vitro kinase assay to determine the IC50 value of an inhibitor against MAPKAPK2 (MK2).

Methodology:

-

Reagent Preparation: All reagents, including recombinant human MK2 enzyme, a suitable peptide substrate (e.g., a synthetic peptide derived from HSP27), and ATP are prepared in a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT). This compound is serially diluted in DMSO.

-

Reaction Setup: The kinase reaction is initiated by adding the MK2 enzyme, this compound at various concentrations, and the substrate/ATP mixture to the wells of a microplate.

-

Incubation: The reaction plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Detection: A detection reagent, such as ADP-Glo™, is added to the wells. This system quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity. The plate is incubated further to allow the detection reaction to stabilize.

-

Data Acquisition and Analysis: The signal (e.g., luminescence) is measured using a plate reader. The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cell-Based Cytokine Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on cytokine production in THP-1 monocytic cells.[4][5]

Methodology:

-

Cell Culture: Human THP-1 monocytic cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1 x 10⁶ cells/mL.

-

Compound Treatment: this compound, at various concentrations, is added to the cell cultures. A vehicle control (DMSO) is also included.

-

Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), the cells are stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and cytokine production.

-

Incubation: The plates are incubated for a specified period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Quantification: The concentration of pro-inflammatory cytokines (e.g., TNFα, IL-6) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.

-

Data Analysis: The percentage of cytokine inhibition for each this compound concentration is calculated relative to the LPS-stimulated vehicle control. The EC50 value is determined from the resulting dose-response curve.

Western Blot for Phospho-HSP27

This protocol describes the detection of phosphorylated HSP27 (a downstream target of MK2) in cell lysates by Western blot to confirm the cellular activity of this compound.

Methodology:

-

Cell Treatment and Lysis: THP-1 cells are treated with this compound and stimulated with LPS as described in the cytokine inhibition assay. After treatment, cells are washed with cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

The membrane is then incubated with a primary antibody specific for phosphorylated HSP27 (e.g., anti-phospho-HSP27 (Ser82)). A primary antibody for total HSP27 or a loading control (e.g., anti-β-actin) is used on a separate blot or after stripping the first antibody to ensure equal protein loading.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Analysis: The intensity of the phospho-HSP27 band is quantified and normalized to the total HSP27 or loading control band to determine the effect of this compound on HSP27 phosphorylation.

Conclusion

This compound is a potent and selective inhibitor of MK2 with demonstrated activity in both biochemical and cell-based assays. Its mechanism of action, involving the inhibition of pro-inflammatory cytokine production, makes it a compelling candidate for the treatment of inflammatory and autoimmune diseases. The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and other MK2 inhibitors. Further studies are warranted to establish a comprehensive kinase selectivity profile and to explore its potential in other therapeutic areas, including oncology.

References

- 1. THP-1 Cells and Pro-Inflammatory Cytokine Production: An In Vitro Tool for Functional Characterization of NOD1/NOD2 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of CC-99677, a selective targeted covalent MAPKAPK2 (MK2) inhibitor for autoimmune disorders [pubmed.ncbi.nlm.nih.gov]

- 4. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CC-99677, a novel, oral, selective covalent MK2 inhibitor, sustainably reduces pro-inflammatory cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Gamcemetinib Dose-Response Analysis in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analysis of gamcemetinib (also known as CC-99677) in cancer cell lines. This compound is a potent, covalent, and irreversible inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). This document outlines the mechanism of action, provides protocols for dose-response analysis, and details methods for evaluating the downstream effects of this compound treatment.

Mechanism of Action

This compound targets the MK2 protein, a key downstream effector of the p38 MAPK signaling pathway. The p38 MAPK pathway is activated in response to cellular stress, such as inflammation and DNA damage, and its dysregulation has been implicated in cancer progression. This compound irreversibly binds to cysteine 140 in the ATP-binding site of MK2, thereby inhibiting its kinase activity. A primary downstream substrate of MK2 is the Heat Shock Protein 27 (HSP27). Phosphorylation of HSP27 by MK2 plays a crucial role in promoting cell survival and resistance to therapy. By inhibiting MK2, this compound prevents the phosphorylation of HSP27, leading to the destabilization of mRNAs for pro-inflammatory cytokines and potentially inducing apoptosis and inhibiting cell proliferation in cancer cells.

Data Presentation

While this compound has been primarily investigated for inflammatory diseases, its role in cancer is an emerging area of research. Comprehensive dose-response data across a wide panel of cancer cell lines is not yet publicly available. However, the following table summarizes the known potency of this compound from biochemical and cell-based assays.

| Assay Type | Metric | Value |

| Biochemical Assay | IC50 | 156.3 nM |

| Cell-Based Assay | EC50 | 89 nM |

Note: The provided protocols can be utilized to generate IC50 and GI50 data for specific cancer cell lines of interest.

Mandatory Visualizations

Caption: this compound inhibits the p38/MK2 signaling pathway.

Caption: Workflow for this compound dose-response analysis.

Experimental Protocols

Cell Culture and this compound Preparation

-

1.1. Cell Culture:

-

Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Ensure cells are in the logarithmic growth phase and have a viability of >95% before starting any experiment.

-

-

1.2. This compound Stock Solution Preparation:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO).

-

Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution to the desired working concentrations using the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced cytotoxicity.

-

Cell Viability Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits cell growth.

-

2.1. Cell Seeding:

-

Harvest and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

2.2. This compound Treatment:

-

Prepare a series of this compound dilutions in culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

-

-

2.3. MTT Reagent Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

2.4. Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently and measure the absorbance at 570 nm using a microplate reader.

-

-

2.5. Data Analysis:

-

Subtract the absorbance of the no-cell control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of this compound concentration and determine the IC50 or GI50 value using non-linear regression analysis.

-

Western Blot Analysis for Phospho-HSP27

This protocol assesses the inhibition of MK2 by measuring the phosphorylation of its direct substrate, HSP27.

-

3.1. Cell Lysis:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Collect the lysates and centrifuge to pellet cell debris.

-

-

3.2. Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay kit.

-

-

3.3. SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

3.4. Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-HSP27 (Ser82) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

3.5. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe for total HSP27 and a loading control (e.g., β-actin or GAPDH) to normalize the data.

-

Quantify the band intensities to determine the dose-dependent effect of this compound on HSP27 phosphorylation.

-

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

-

4.1. Cell Treatment and Harvesting:

-

Treat cells with different concentrations of this compound in 6-well plates.

-

Harvest both adherent and floating cells.

-

-

4.2. Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15-20 minutes at room temperature.

-

-

4.3. Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

4.4. Data Analysis:

-

Quantify the percentage of apoptotic cells in each treatment group compared to the vehicle control.

-

Application Notes and Protocols: Utilizing Gamcemetinib in Combination with Other Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamcemetinib is a potent and irreversible covalent inhibitor of the Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAPK2 or MK2). The p38/MK2 signaling pathway is a critical regulator of cellular responses to stress and inflammation, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and autoimmune disorders. While this compound holds promise as a monotherapy, its true potential may be unlocked when used in rational combination with other kinase inhibitors to overcome resistance, enhance efficacy, and broaden its therapeutic applications.

These application notes provide a scientific rationale and detailed protocols for investigating the synergistic potential of this compound in combination with other targeted kinase inhibitors. The focus is on providing a framework for preclinical evaluation, from in vitro cell-based assays to in vivo tumor models.

Rationale for Combination Therapies

The inhibition of the p38/MK2 pathway by this compound can be complemented by targeting parallel or downstream signaling pathways, or by co-inhibiting pathways that are activated as resistance mechanisms. Based on the current understanding of MK2 signaling, two promising combination strategies are proposed:

-

Combination with Checkpoint Kinase 1 (Chk1) Inhibitors: In cancers with mutations in the KRAS oncogene, there is an intrinsic level of genotoxic stress, leading to the activation of both the Chk1 and MK2 pathways as survival mechanisms. Co-inhibition of both Chk1 and MK2 has been shown to be synthetically lethal in KRAS-mutant cancer cells, leading to mitotic catastrophe and apoptosis.[1] This provides a strong rationale for combining this compound with a Chk1 inhibitor.

-

Combination with Microtubule-Targeting Agents (MTAs) or their upstream Kinase Regulators: The p38-MK2 pathway has been implicated in the regulation of microtubule dynamics and the mitotic spindle. Inhibition of this pathway has been shown to enhance the efficacy of microtubule inhibitors in breast cancer cells.[2][3] This suggests a synergistic interaction between this compound and agents that disrupt microtubule function, which are themselves often regulated by various kinases.

Data Presentation: Quantitative Analysis of Synergy

A critical aspect of evaluating combination therapies is the quantitative assessment of synergy. The Chou-Talalay method is a widely accepted approach for this purpose, which calculates a Combination Index (CI).[4][5][6] The CI value provides a quantitative measure of the interaction between two drugs.

Table 1: Interpretation of Combination Index (CI) Values

| CI Value | Interpretation |

| < 0.9 | Synergism |

| 0.9 - 1.1 | Additive Effect |

| > 1.1 | Antagonism |

The following tables are templates for summarizing quantitative data from combination experiments.

Table 2: In Vitro Cytotoxicity of this compound and Kinase Inhibitor X in Cancer Cell Line Y

| Drug | IC50 (nM) |

| This compound | |

| Kinase Inhibitor X |

Table 3: Combination Index (CI) Values for this compound and Kinase Inhibitor X in Cancer Cell Line Y

| Fa (Fraction Affected) | This compound (nM) | Kinase Inhibitor X (nM) | Combination Index (CI) | Synergy/Antagonism |

| 0.25 | ||||

| 0.50 | ||||

| 0.75 | ||||

| 0.90 |

Table 4: In Vivo Tumor Growth Inhibition of this compound and Kinase Inhibitor X Combination in a Xenograft Model

| Treatment Group | Average Tumor Volume (mm³) at Day X | % Tumor Growth Inhibition (TGI) |

| Vehicle Control | 0 | |

| This compound (dose) | ||

| Kinase Inhibitor X (dose) | ||

| This compound + Kinase Inhibitor X |

Experimental Protocols

Protocol 1: In Vitro Cell Viability and Synergy Analysis

This protocol details the steps for determining the half-maximal inhibitory concentration (IC50) of individual drugs and for assessing the synergistic effects of their combination.

1.1. Materials:

-

Cancer cell line of interest (e.g., KRAS-mutant lung adenocarcinoma cell line A549)

-

Complete cell culture medium

-

This compound

-

Partner kinase inhibitor (e.g., a Chk1 inhibitor)

-

Dimethyl sulfoxide (DMSO) for drug stock solutions

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

Luminometer

1.2. Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Single-Agent IC50 Determination:

-

Prepare serial dilutions of this compound and the partner kinase inhibitor in culture medium.

-

Treat the cells with a range of concentrations of each drug individually.

-

Include a vehicle control (DMSO-treated) and a positive control (e.g., a known cytotoxic agent).

-

Incubate for 72 hours.

-

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

Calculate the IC50 values for each drug using non-linear regression analysis (e.g., log(inhibitor) vs. response).

-

-

Combination Treatment and Synergy Analysis:

-

Based on the IC50 values, design a dose matrix of this compound and the partner kinase inhibitor. A common approach is to use a constant ratio of the two drugs based on their IC50s (e.g., ratios of 1:1, 1:2, 2:1 of their respective IC50s) or a fixed dose of one drug with varying doses of the other.

-

Treat the cells with the drug combinations for 72 hours.

-

Measure cell viability as described above.

-

Calculate the Combination Index (CI) using software like CompuSyn, which is based on the Chou-Talalay method.[4][5] This will determine whether the combination is synergistic, additive, or antagonistic.

-

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes how to evaluate the efficacy of the drug combination in a preclinical in vivo model.

2.1. Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cells for implantation

-

This compound formulation for in vivo administration

-

Partner kinase inhibitor formulation for in vivo administration

-

Vehicle solution

-

Calipers for tumor measurement

2.2. Procedure:

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group):

-

Group 1: Vehicle control

-

Group 2: this compound alone

-

Group 3: Partner kinase inhibitor alone

-

Group 4: this compound + Partner kinase inhibitor

-

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection). Dosing should be based on previous tolerability and efficacy studies.

-

Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint and Analysis: The study endpoint can be a specific tumor volume, a predetermined number of days, or signs of morbidity. At the end of the study, calculate the percent tumor growth inhibition (%TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the combination therapy compared to single agents.

Visualization of Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the scientific rationale and experimental procedures, the following diagrams are provided.

References

- 1. A Synergistic Interaction between Chk1- and MK2 Inhibitors in KRAS-Mutant Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of p38-MK2 pathway enhances the efficacy of microtubule inhibitors in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: High-Throughput Screening for Novel MK2 Inhibitors using Gamcemetinib Analogs

Audience: Researchers, scientists, and drug development professionals.

Introduction

The p38 MAP kinase pathway is a crucial signaling cascade that responds to inflammatory cytokines and environmental stress.[1][2] A key downstream effector in this pathway is the MAPK-activated protein kinase 2 (MK2), a serine/threonine kinase.[2][3] Activation of MK2 leads to the phosphorylation of various substrates, including Heat Shock Protein 27 (HSP27), which plays a significant role in inflammatory processes and cell survival.[1][4][5] Dysregulation of the p38/MK2 axis is implicated in numerous autoimmune and inflammatory diseases.

Gamcemetinib (CC-99677) is a potent and selective covalent irreversible inhibitor of MK2.[6][7][8] It has demonstrated potent inhibition of HSP27 phosphorylation in cellular assays and efficacy in preclinical models of autoimmune disease.[4][9] The development of novel this compound analogs with improved potency, selectivity, and pharmacokinetic properties is a key objective in the discovery of next-generation therapeutics for inflammatory disorders.

High-Throughput Screening (HTS) provides a robust platform for rapidly evaluating large libraries of chemical compounds to identify promising new drug candidates.[10] This document provides detailed protocols for both biochemical and cell-based HTS assays designed to identify and characterize novel MK2 inhibitors from libraries of this compound analogs.

The p38/MK2 Signaling Pathway

Under conditions of cellular stress or inflammatory stimuli, Mitogen-Activated Protein Kinase Kinases (MKKs) phosphorylate and activate p38 MAPK.[11][12] Activated p38 then phosphorylates and activates MK2, causing the p38/MK2 complex to translocate from the nucleus to the cytoplasm.[12][13] In the cytoplasm, MK2 phosphorylates downstream targets, such as HSP27, leading to a cascade of cellular responses including cytokine production and regulation of actin dynamics.[5][14] Inhibition of MK2 is a targeted strategy to disrupt this inflammatory signaling cascade.

Figure 1. The p38/MK2 signaling pathway and point of inhibition.

High-Throughput Screening (HTS) Workflow

The screening of this compound analogs follows a staged workflow designed to efficiently identify potent and cell-permeable inhibitors. The process begins with a large-scale primary biochemical screen to identify direct inhibitors of the MK2 enzyme. Hits from this screen are then progressed to a secondary, cell-based assay to confirm their activity in a more physiologically relevant context and to assess cell permeability.

Figure 2. HTS cascade for identifying novel MK2 inhibitors.

Experimental Protocols

Protocol 1: Primary Biochemical HTS for MK2 Inhibition

Objective: To identify compounds that directly inhibit the kinase activity of recombinant MK2 in a high-throughput format.

Principle: This protocol utilizes the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[15] The amount of light generated is directly proportional to the amount of ADP formed and thus to the kinase activity.[16][17] Inhibitors of MK2 will reduce the amount of ADP produced, resulting in a lower luminescent signal.

Materials and Reagents:

-

Recombinant human MK2 (activated)

-

MK2 peptide substrate (e.g., KKLNRTLSVA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

ATP, MgCl₂, DTT, BSA

-

Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA

-

This compound analog library (10 mM stocks in DMSO)

-

This compound (Control inhibitor)

-

384-well white, opaque assay plates (e.g., Corning #3570)

-

Plate-reading luminometer

Protocol:

-

Compound Plating:

-

Dispense 50 nL of test compounds (from analog library) or control inhibitor (this compound) into the wells of a 384-well assay plate using an acoustic liquid handler. This results in a final assay concentration of 10 µM.

-

For controls, dispense 50 nL of DMSO into "Maximum Activity" (0% inhibition) and "No Enzyme" (100% inhibition) wells.

-

-

Enzyme/Substrate Addition:

-

Prepare a 2X MK2/Substrate Master Mix in Kinase Buffer containing recombinant MK2 and the peptide substrate.

-

Dispense 2.5 µL of the 2X Master Mix into each well containing the compounds. For "No Enzyme" control wells, dispense 2.5 µL of a master mix lacking the MK2 enzyme.

-

Incubate the plate at room temperature for 15 minutes to allow for compound binding.

-

-

Kinase Reaction Initiation:

-

Prepare a 2X ATP solution in Kinase Buffer.

-

To initiate the kinase reaction, add 2.5 µL of the 2X ATP solution to all wells. The final reaction volume is 5 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Signal Detection (ADP-Glo™ Procedure): [18]

-

Equilibrate the plate and ADP-Glo™ Reagent to room temperature.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert the ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition:

-

Measure luminescence using a plate-reading luminometer with an integration time of 0.5-1 second per well.

-

Data Analysis:

-

Percent Inhibition Calculation:

Where RLU is the Relative Light Units.

-

Assay Quality Control (Z'-Factor): [19][20] The Z'-factor is calculated using the maximum activity (negative control, 0% inhibition) and no enzyme (positive control, 100% inhibition) wells to assess assay robustness.[21][22][23]

An assay is considered excellent for HTS if the Z'-factor is ≥ 0.5.[20]

-

Hit Selection:

-

Compounds exhibiting ≥ 50% inhibition in the primary screen are selected as "hits" for further analysis. These hits are then tested in a 10-point dose-response curve to determine their biochemical IC50 value.

-

Protocol 2: Secondary Cell-Based Assay for MK2 Activity

Objective: To confirm the activity of hit compounds in a cellular environment by measuring the phosphorylation of the endogenous MK2 substrate, HSP27.

Principle: This assay uses a human cell line (e.g., THP-1 monocytes or U-937 cells) stimulated with a pro-inflammatory agent like Lipopolysaccharide (LPS) to activate the p38/MK2 pathway.[4] Inhibition of MK2 by cell-permeable this compound analogs will prevent the downstream phosphorylation of HSP27 at Serine 82. The level of phosphorylated HSP27 (p-HSP27) is quantified using a sensitive immunoassay format, such as HTRF® (Homogeneous Time-Resolved Fluorescence) or AlphaLISA®.

Materials and Reagents:

-

THP-1 or U-937 human monocytic cell line

-

Cell Culture Medium: RPMI-1640, 10% FBS, Penicillin-Streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Hit compounds from primary screen

-

p-HSP27 (Ser82) and Total HSP27 immunoassay kits (e.g., HTRF®)

-

384-well, low-volume, tissue culture-treated plates

-

HTRF®-compatible plate reader

Protocol:

-

Cell Plating:

-

Seed THP-1 cells into a 384-well plate at a density of 50,000 cells/well in 10 µL of assay medium (serum-free RPMI).

-

Incubate for 2-4 hours to allow cells to recover.

-

-

Compound Treatment:

-

Prepare serial dilutions of hit compounds and this compound (control) in assay medium.

-

Add 5 µL of the compound dilutions to the cells. The final DMSO concentration should not exceed 0.5%.

-

Incubate for 1 hour at 37°C, 5% CO₂.

-

-

Cell Stimulation:

-

Prepare a 4X solution of LPS (e.g., 400 ng/mL) in assay medium.

-

Add 5 µL of the LPS solution to all wells except the "unstimulated" controls. Add 5 µL of assay medium to the unstimulated wells. The final LPS concentration is typically 100 ng/mL.

-

Incubate for 30 minutes at 37°C, 5% CO₂.

-

-

Cell Lysis and Signal Detection (HTRF®):

-

Add 5 µL of the specific HTRF® lysis buffer containing the detection antibodies (anti-p-HSP27(S82)-d2 and anti-HSP27-Europium cryptate) to all wells.

-

Seal the plate and incubate at room temperature for 4 hours, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF®-compatible reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

Data Analysis:

-

HTRF® Ratio Calculation:

-

Percent Inhibition Calculation:

-

EC50 Determination:

-

Plot the % Inhibition against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal inhibitory effect is observed).

-

Data Presentation

Quantitative data from the HTS cascade should be summarized in clear, structured tables to facilitate comparison and decision-making.

Table 1: Example Data from Primary Biochemical HTS (Single 10 µM Concentration)

| Compound ID | % Inhibition @ 10 µM | Hit (≥50%) |

|---|---|---|

| This compound | 98.2 | Yes |

| Analog-001 | 85.7 | Yes |

| Analog-002 | 12.3 | No |

| Analog-003 | 91.5 | Yes |

| Analog-004 | 45.1 | No |

Table 2: Summary of Dose-Response Data for Confirmed Hits

| Compound ID | Biochemical IC50 (nM) [MK2] | Cellular EC50 (nM) [p-HSP27] | Selectivity (Other Kinase / MK2 IC50) |

|---|---|---|---|

| This compound | 156.3[6][7] | 89.0[6][7] | >100x |

| Analog-001 | 75.2 | 55.8 | >150x |

| Analog-003 | 120.8 | 110.2 | >120x |

| Analog-005 | 210.5 | 450.1 | >50x |

References

- 1. assaygenie.com [assaygenie.com]

- 2. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 5. The MK2/Hsp27 axis is a major survival mechanism for pancreatic ductal adenocarcinoma under genotoxic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 9. CC-99677 | HSP | MAPK | TargetMol [targetmol.com]

- 10. Discovery and Hit-to-Lead Optimization of Non-ATP Competitive MK2 (MAPKAPK2) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tools.thermofisher.com [tools.thermofisher.com]

- 14. Heat shock protein 27 phosphorylation: kinases, phosphatases, functions and pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 16. worldwide.promega.com [worldwide.promega.com]

- 17. ulab360.com [ulab360.com]

- 18. promega.com [promega.com]

- 19. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 20. academic.oup.com [academic.oup.com]

- 21. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 22. assay.dev [assay.dev]

- 23. Z-factor - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for X-ray Crystallography of Gamcemetinib-Protein Complexes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamcemetinib (also known as CC-99677 and BMS-986371) is a potent, irreversible, and covalent inhibitor of the mitogen-activated protein kinase-activated protein kinase-2 (MAPKAPK2 or MK2).[1][2][3] MK2 is a key component of the p38 MAPK signaling pathway, which plays a central role in the inflammatory response by regulating the synthesis of pro-inflammatory cytokines such as TNF-α. By covalently binding to a specific cysteine residue (Cys140) in the ATP-binding site of MK2, this compound effectively blocks its kinase activity.[4][5] Understanding the precise molecular interactions between this compound and its target protein is crucial for structure-based drug design and the development of next-generation inhibitors.

X-ray crystallography is a powerful technique that provides high-resolution, three-dimensional structural information of protein-ligand complexes, revealing the detailed atomic interactions at the binding site.[6][7][8] These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic studies of this compound in complex with its target protein, MK2. While specific crystallographic data for a this compound-MK2 complex is not publicly available as of late 2025, this document outlines the established methodologies and expected data for researchers aiming to elucidate this structure.

Target Protein and Ligand Information

| Parameter | Description | Reference |

| Target Protein | Mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2 / MK2) | [1][4][9] |

| Ligand | This compound (CC-99677, BMS-986371) | [1][2][10] |

| Mechanism of Action | Covalent, irreversible inhibitor of MK2.[1][2][5] | [1][2][5] |

| Binding Site | ATP-binding site, forming a covalent bond with Cysteine 140.[4][5] | [4][5] |

| Biochemical Potency | IC50 = 156.3 nM | [1][2][3] |

| Cell-based Potency | EC50 = 89 nM (inhibition of HSP27 phosphorylation) | [1][2][4] |

Signaling Pathway

The p38/MK2 signaling pathway is a critical regulator of inflammatory responses. Upon activation by cellular stress or inflammatory signals, p38 MAPK phosphorylates and activates MK2. Activated MK2 then phosphorylates downstream substrates, leading to the production and release of pro-inflammatory cytokines. This compound intercepts this pathway by inhibiting MK2.

Experimental Protocols

The following protocols provide a detailed methodology for obtaining the crystal structure of the this compound-MK2 complex.

Protein Expression and Purification

Objective: To produce a high-yield of pure, soluble, and active human MK2 protein suitable for crystallization.

Materials:

-

E. coli expression system (e.g., BL21(DE3))

-

Expression vector with a cleavable affinity tag (e.g., N-terminal His6-tag)

-

Luria-Bertani (LB) media and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM TCEP)

-

Wash buffer (e.g., Lysis buffer with 20 mM imidazole)

-

Elution buffer (e.g., Lysis buffer with 250 mM imidazole)

-

Affinity chromatography resin (e.g., Ni-NTA)

-

Size-exclusion chromatography (SEC) column (e.g., Superdex 200)

-

SEC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

Protease for tag cleavage (e.g., TEV protease)

Protocol:

-

Transformation: Transform the MK2 expression plasmid into competent E. coli cells.

-

Expression: Grow the transformed cells in LB media at 37°C to an OD600 of 0.6-0.8. Induce protein expression with 0.5 mM IPTG and continue to grow at 18°C for 16-20 hours.

-

Cell Lysis: Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris.

-

Affinity Chromatography: Load the supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer and elute the His-tagged MK2 protein with elution buffer.

-

Tag Cleavage: Dialyze the eluted protein against lysis buffer overnight in the presence of TEV protease to cleave the His6-tag.

-

Reverse Affinity Chromatography: Pass the dialyzed protein through the Ni-NTA column again to remove the cleaved tag and any uncleaved protein.

-

Size-Exclusion Chromatography: Concentrate the flow-through and inject it onto an SEC column pre-equilibrated with SEC buffer to obtain a pure and homogenous protein sample.

-

Purity and Concentration: Assess protein purity by SDS-PAGE and determine the concentration using a spectrophotometer (A280). Concentrate the protein to 10-20 mg/mL for crystallization trials.

Crystallization of the this compound-MK2 Complex

Objective: To obtain well-ordered crystals of the MK2 protein in complex with this compound. Due to the covalent nature of the inhibitor, co-crystallization is the preferred method.

Materials:

-

Purified MK2 protein (10-20 mg/mL)

-

This compound stock solution (e.g., 100 mM in DMSO)

-

Crystallization screens (commercial or custom)

-

Crystallization plates (e.g., 96-well sitting or hanging drop vapor diffusion plates)

Protocol:

-

Complex Formation: Incubate the purified MK2 protein with a 5-fold molar excess of this compound for 2-4 hours at 4°C to ensure complete covalent modification.

-

Crystallization Screening: Set up crystallization trials using the vapor diffusion method. In a typical sitting drop experiment, mix 1 µL of the protein-ligand complex solution with 1 µL of the reservoir solution from a crystallization screen.

-

Incubation: Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

-

Optimization: Once initial crystal hits are identified, optimize the crystallization conditions by varying the precipitant concentration, pH, and additives to improve crystal size and quality.

X-ray Diffraction Data Collection

Objective: To collect high-resolution X-ray diffraction data from a single, well-diffracting crystal.

Materials:

-

Cryoprotectant solution (reservoir solution supplemented with 20-30% glycerol or other cryoprotectant)

-

Cryo-loops

-

Liquid nitrogen

-

Synchrotron X-ray source

Protocol:

-

Crystal Harvesting: Carefully harvest a single crystal from the crystallization drop using a cryo-loop.

-

Cryo-protection: Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during freezing.[11]

-

Vitrification: Immediately plunge the loop with the crystal into liquid nitrogen to flash-freeze it.

-